(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid

描述

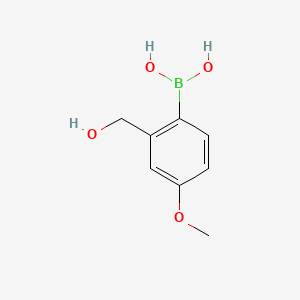

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative featuring a hydroxymethyl (-CH2OH) group at the ortho position and a methoxy (-OCH3) group at the para position relative to the boronic acid (-B(OH)2) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl frameworks .

属性

IUPAC Name |

[2-(hydroxymethyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHODEXNNTMLXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675318 | |

| Record name | [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762263-92-3 | |

| Record name | [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis from Aryl Halides

One common approach is to start with an aryl halide, such as 2-bromo-4-methoxybenzyl alcohol, and convert it into the corresponding boronic acid. This involves a borylation reaction using a borylating agent like bis(pinacolato)diboron (B$${}{2}$$Pin$${}{2}$$) in the presence of a palladium catalyst.

- Borylation : React 2-bromo-4-methoxybenzyl alcohol with B$${}{2}$$Pin$${}{2}$$ in a solvent like toluene or dioxane, using a palladium catalyst such as Pd(PPh$${}{3}$$)$${}{4}$$.

- Hydrolysis : Hydrolyze the resulting boronate ester with aqueous sodium hydroxide or hydrochloric acid to obtain the boronic acid.

Synthesis from Aryl Lithium Species

Another method involves generating an aryl lithium species from an aryl halide and then reacting it with a boron source.

- Lithiation : Treat 2-bromo-4-methoxybenzyl alcohol with n-BuLi at low temperatures to form the aryl lithium species.

- Borylation : React the aryl lithium with trialkoxyborane or borontrihalides to form the boronic acid.

Purification Methods

Purification of this compound is crucial for achieving high purity. Common methods include:

- Alkaline Dissolution : Dissolve the crude boronic acid in an alkaline solution (pH 8-11) at low temperatures (5-25°C), followed by acidification with hydrochloric acid or sulfuric acid to precipitate the pure boronic acid.

- Solvent Extraction : Use solvents like toluene or methyl t-butyl ether for extraction to remove impurities.

Data Table: Synthesis Conditions and Yields

| Method | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Borylation | 2-Bromo-4-methoxybenzyl alcohol | B$${}{2}$$Pin$${}{2}$$, Pd(PPh$${}{3}$$)$${}{4}$$ | Toluene, 80°C, 2 hours | 70-80% |

| Lithiation | 2-Bromo-4-methoxybenzyl alcohol | n-BuLi, trialkoxyborane | THF, -78°C, 1 hour | 60-70% |

Research Findings

Recent advances in boronic acid synthesis highlight the importance of controlling reaction conditions to prevent decomposition and improve yields. The use of low temperatures and mild bases during purification is critical for maintaining the integrity of the formyl and hydroxymethyl groups.

化学反应分析

Types of Reactions:

Oxidation: (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or acids.

Reduction: Various reduced derivatives.

Substitution: Coupled products, such as biaryl compounds in Suzuki-Miyaura reactions.

科学研究应用

Medicinal Chemistry

Drug Development

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid is instrumental in the development of boron-containing pharmaceuticals. These compounds have shown promise in enhancing drug efficacy and selectivity for specific biological targets. Notably, boronic acids have been linked to anticancer activities, as seen in the development of proteasome inhibitors like bortezomib, which is used for treating multiple myeloma .

Case Study: Bortezomib and Its Derivatives

Bortezomib was the first boronic acid-containing drug approved by the FDA. Its mechanism involves inhibiting proteasome activity, leading to apoptosis in cancer cells. The introduction of boronic acid moieties into other bioactive molecules has been shown to enhance their pharmacokinetic properties and selectivity .

Organic Synthesis

Building Block in Organic Reactions

This compound serves as a versatile building block in organic synthesis, particularly in reactions such as the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds. The ability of boronic acids to participate in metal-catalyzed reactions allows chemists to create complex organic molecules efficiently .

Table 1: Key Reactions Involving this compound

Material Science

Development of Advanced Materials

The compound's ability to form stable complexes with various substrates makes it valuable in material science. Researchers are exploring its use in creating polymers with enhanced properties for applications ranging from coatings to electronic materials .

Case Study: Polymer Synthesis

Studies have demonstrated that incorporating boronic acids into polymer systems can significantly improve thermal stability and mechanical properties. This has implications for developing materials used in high-performance applications .

Analytical Chemistry

Detection and Quantification of Biomolecules

In analytical chemistry, this compound is utilized for detecting and quantifying biomolecules through its affinity for diols. This property is particularly useful in monitoring biological processes in clinical settings .

Table 2: Analytical Applications

| Application Type | Methodology | Benefits |

|---|---|---|

| Biomolecule Detection | Use of boronic acid for selective binding | High specificity and sensitivity |

| Clinical Monitoring | Quantification of metabolites | Reliable data for diagnostics |

作用机制

Mechanism: The compound exerts its effects primarily through its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, it participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Molecular Targets and Pathways:

Palladium Catalysts: Involved in the catalytic cycle of Suzuki-Miyaura reactions.

Organic Molecules: Forms complexes with organic molecules, enhancing their reactivity and stability.

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Electronic and Steric Effects

4-Methoxyphenylboronic Acid

- Structure : Methoxy group at the para position.

- Reactivity : Exhibits reduced nucleophilicity in Suzuki couplings compared to 4-methylphenylboronic acid (62% vs. 96% yield in coupling with 2,6-dibromoaniline) due to the electron-donating inductive effect (-I) of the methoxy group, which lowers the electrophilicity of the boron center .

- Physical Properties : Molecular weight = 151.96 g/mol; SMILES:

COC1=CC=C(C=C1)B(O)O.

(3-(Hydroxymethyl)-4-methoxyphenyl)boronic Acid

- Structure : Hydroxymethyl at meta instead of ortho position.

- Reactivity: Positional isomerism may alter steric and electronic interactions.

4-Methylphenylboronic Acid

Substituent Position and Functional Group Impact

Key Observations :

- Ortho-Substitution : The hydroxymethyl group in (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid introduces steric hindrance, further reducing reactivity compared to para-methoxy analogs.

- Electronic Effects : Methoxy and hydroxymethyl groups collectively enhance electron density on the aromatic ring, destabilizing the boronic acid’s transition state in coupling reactions.

Solubility and Stability

- Hydrogen Bonding: The hydroxymethyl group enhances solubility in polar solvents (e.g., water, DMF) via hydrogen bonding, a trait less pronounced in non-hydroxylated analogs like 4-methoxyphenylboronic acid .

- Stability : Boronic acids with electron-donating groups are generally less prone to protodeboronation but may form stable esters or anhydrides under acidic conditions .

Theoretical Insights

- DFT Studies : For analogs like AHPEBA (a boronic acid derivative), electron-donating groups reduce the HOMO-LUMO gap (-5.85 eV), correlating with high chemical stability and low reactivity . Similar trends likely apply to this compound.

- Natural Bond Orbital (NBO) Analysis : Methoxy and hydroxymethyl groups may increase electron density on the boron atom, reducing its electrophilicity and coupling efficiency .

生物活性

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid is an organic compound belonging to the class of boronic acids, which are characterized by their boron atom bonded to a hydroxyl group. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. Below is a detailed examination of its biological activities, including anticancer, antibacterial, and antiviral properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A hydroxymethyl group (-CH2OH)

- A methoxy group (-OCH3)

- A boronic acid functional group (-B(OH)2)

This configuration enhances its reactivity and versatility in various chemical applications, especially in forming stable complexes with electrophiles during cross-coupling reactions.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit notable anticancer properties. They can interact with various cellular targets and pathways:

- Mechanism of Action : Boronic acids can bind to diols present on the surface of cancer cells, enhancing drug selectivity towards these cells. This binding forms boronate esters that facilitate targeted drug delivery .

- Case Study : In a study examining the effects of boronic acid derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 triple-negative breast cancer cells with an IC50 value indicating effective potency .

| Compound | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.126 | Effective in inhibiting proliferation |

| Bortezomib | Multiple Myeloma | 0.5 | Known boronic acid drug |

2. Antibacterial Activity

Boronic acids have been noted for their antibacterial properties against various pathogens:

- Mechanism : They inhibit bacterial growth by interfering with the synthesis of bacterial cell walls and proteins. The incorporation of boronic acid groups into antibiotic frameworks can enhance their efficacy against resistant strains .

- Case Study : A derivative study showed that attaching a boronic acid moiety to certain antibiotics increased their activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal toxicity observed .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Boronic Acid Derivative | MRSA | 7.81 µg/mL | Enhanced activity |

3. Antiviral Activity

Recent investigations have revealed potential antiviral effects of boronic acids:

- Mechanism : The ability to form stable complexes with viral proteins may inhibit viral replication processes. For instance, certain boronic acids have been shown to inhibit the influenza virus by targeting viral polymerases .

- Case Study : In vitro studies indicated that specific derivatives exhibited antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza, showcasing a promising avenue for treatment development .

| Compound | Virus Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Boronic Acid Derivative | Influenza A | >10 | Effective against resistant strains |

常见问题

Basic Questions

Q. What are the common synthetic routes for (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, intermediates can be prepared by reacting commercially available amines with (2-(hydroxymethyl)phenyl)boronic acid under palladium catalysis . Characterization involves NMR spectroscopy:

- ¹H NMR (MeOD): δ 7.99 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 4.67 (s, 2H) .

- ¹³C NMR (MeOD): δ 168.43, 146.89, 129.45, 126.14, 63.19 .

Q. How does the hydroxymethyl substituent influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The hydroxymethyl group at the ortho-position enhances steric effects, which may slow reaction kinetics but improve regioselectivity in couplings. Electron-rich boronic acids (e.g., 4-methoxyphenyl derivatives) show higher reactivity in Suzuki reactions with metalla-aromatics compared to electron-deficient analogs . Optimization requires adjusting catalyst loadings (e.g., Pd(PCy₃)₂) and reaction temperatures to mitigate steric hindrance .

Advanced Questions

Q. How can researchers address low yields or boroxin formation during purification?

- Methodological Answer : Boroxin formation (trimers of boronic acids) occurs during dehydration. To prevent this:

- Use anhydrous solvents (e.g., THF) and avoid elevated temperatures during silica gel chromatography .

- Employ diol-based purification (e.g., pinacol esterification) to stabilize the boronic acid .

- Monitor reaction progress via in-situ NMR to identify decomposition pathways .

Q. What strategies reconcile contradictory reactivity data in electron-rich vs. electron-deficient systems?

- Methodological Answer : Contradictions arise from competing electronic and steric effects. For example, electron-rich boronic acids like 4-methoxyphenyl derivatives exhibit faster coupling rates but may suffer from steric hindrance when bulky groups (e.g., hydroxymethyl) are present. Systematic screening of:

- Ligands : Bulky ligands (e.g., SPhos) improve steric tolerance .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of polar intermediates .

Q. How does the hydroxymethyl group enable biochemical applications, such as carbohydrate binding?

- Methodological Answer : The hydroxymethyl group facilitates reversible covalent bonding with cis-diols in carbohydrates, mimicking natural lectin interactions. This property is exploited in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。